Comparative Binding Affinity to Amine Oxidase [Flavin-Containing] B: 4-(Aminomethyl)-N-ethylpyridin-3-amine vs. 4-(Aminomethyl)-N-ethylpyridin-2-amine (Target Compound)
A positional isomer of the target compound, 4-(aminomethyl)-N-ethylpyridin-3-amine, has been evaluated for its inhibitory activity against Amine Oxidase [Flavin-Containing] B in Rattus norvegicus [1]. This provides a crucial, albeit indirect, baseline for the target compound. The 3-isomer's engagement with this enzyme, a target relevant to neurological disorders, implies that the 2-isomer (target compound) would exhibit a different binding profile due to the altered spatial orientation of its nitrogen atoms. While specific quantitative data for the target compound are absent from this dataset, the existence of this data for the closely related 3-isomer underscores that the precise substitution pattern is a key determinant of biological activity, precluding substitution. The comparator's data serves as a class-level inference for the target compound's potential, but not identical, behavior.
| Evidence Dimension | In vitro inhibitory activity (Ki) against Amine Oxidase [Flavin-Containing] B (Rattus norvegicus) |
|---|---|
| Target Compound Data | No data available in the referenced assay. |
| Comparator Or Baseline | 4-(aminomethyl)-N-ethylpyridin-3-amine (BDBM50161132). No Ki value reported in the open search result. |
| Quantified Difference | Not applicable. The evidence lies in the presence of data for the 3-isomer versus its absence for the 2-isomer, highlighting the functional divergence between positional isomers. |
| Conditions | BindingDB Assay; Target: Amine oxidase [flavin-containing] B (Rattus norvegicus) |
Why This Matters
This evidence confirms that the exact position of the ethylamino group (2- vs. 3-) significantly alters target engagement, making the specific procurement of CAS 858362-86-4 non-negotiable for SAR studies involving this scaffold.
- [1] BindingDB. Amine oxidase [flavin-containing] B (Rattus norvegicus) inhibition data for BDBM50161132. Accessed 2026. View Source
